![molecular formula C23H19N3O5S B2862294 Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate CAS No. 391867-71-3](/img/structure/B2862294.png)
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ETBPTC and has been found to have a variety of biochemical and physiological effects that make it a promising tool for researchers in a variety of fields.
Scientific Research Applications
1. Potential in Tuberculosis Treatment
A study by (V. U. Jeankumar et al., 2013) explored thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. They found that compounds like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against tuberculosis with low cytotoxicity.
2. Anti-Cancer and Apoptotic Effects
In a study conducted by (D. Raffa et al., 2019), they synthesized novel benzamides, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, showing significant antiproliferative activity against human lung carcinoma cells and induced intrinsic apoptotic pathways.
3. Activity Against Trypanosoma brucei
A study by (D. A. Patrick et al., 2016) demonstrated the potential of 2-(2-Benzamido)ethyl-4-phenylthiazole derivatives in inhibiting Trypanosoma brucei, the pathogen causing human African trypanosomiasis. They identified several derivatives with significant potency and selectivity for the parasite.
4. Synthesis of Functionalized Compounds
(Xue-Feng Zhu et al., 2003) studied the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the potential of similar ethyl carboxylate derivatives in the creation of functionalized compounds for various applications.
5. Pharmacological Activity
Research by (S. Zykova et al., 2016) on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates revealed that these compounds exhibited low toxicity, antiradical activity, and significant anti-inflammatory properties.
6. Application in Luminescence Studies
A study by (Gong-ming Sun et al., 2012) explored the synthesis of ethylamide metal–organic frameworks with carboxylate assistance, providing insights into their luminescence properties.
7. Nootropic Activity
The research conducted by (V. Valenta et al., 1994) synthesized compounds like 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and tested them for nootropic activity, showing the potential of related ethyl carboxylate derivatives in cognitive enhancement.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the search for new anticonvulsants , suggesting that the compound may interact with targets involved in neurological disorders.
Mode of Action
It is suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter neuronal excitability, which could explain its potential use as an anticonvulsant.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The compound has demonstrated potent anticonvulsant activity in animal seizure models . It has also shown effectiveness in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
properties
IUPAC Name |
ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-7-4-3-5-8-14)24-23(32-20)25-21(29)15-9-6-10-16(13-15)26-17(27)11-12-18(26)28/h3-10,13H,2,11-12H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCEVYLHSPHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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